

Application Note: High-Resolution NMR Spectral Analysis of 2-Methyl-L-Glutamic Acid

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Compound of Interest

Compound Name: *L-Glutamic acid, 2-methyl-*

CAS No.: 6208-95-3

Cat. No.: B1605853

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Introduction & Structural Context[2][3][4][5][6][7][8][9]

2-Methyl-L-glutamic acid is a non-proteinogenic amino acid and a selective ligand for metabotropic glutamate receptors (mGluRs).[1] Structurally, it differs from L-glutamic acid by the substitution of the

-proton with a methyl group.[1]

This structural modification introduces specific NMR signatures:

- Loss of the
-Proton Signal: The characteristic dd/t signal of the glutamate
-proton (~3.7 ppm) is absent.[1]
- Appearance of a Methyl Singlet: A sharp 3H singlet appears in the upfield aliphatic region.[1]
- Quaternary

-Carbon: The

-carbon becomes quaternary, significantly affecting relaxation times and DEPT-135 response in ^{13}C NMR.[1]

- Diastereotopic

-Protons: The chiral center at the

-position renders the adjacent

-methylene protons magnetically non-equivalent (diastereotopic), often resulting in complex higher-order coupling patterns.[1]

Experimental Protocol

Sample Preparation

For optimal resolution and reproducibility, strict adherence to pH control is required due to the zwitterionic nature of the compound.

- Solvent: Deuterium Oxide (, 99.9% D).[1]
- Concentration: 10–20 mg/mL for ^1H ; >30 mg/mL recommended for ^{13}C .[1]
- pH Adjustment: The chemical shifts of amino acids are pH-dependent.[1]
 - Standard Analysis: Adjust pD to ~7.0 using NaOD or DCl.[1]
 - Note: At pD 7, the molecule exists primarily as a zwitterion with ionized carboxylates () and a protonated amine ().
- Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or DSS.[1]
Set methyl signal to 0.00 ppm.

Acquisition Parameters (Recommended)

- Temperature: 298 K (25°C).[1]
- ^1H NMR: 16–32 scans, relaxation delay (D1)
5s (to allow complete relaxation of the methyl singlet).
- ^{13}C NMR: Power-gated decoupling (e.g., zgpg30), relaxation delay
2s.
- DEPT-135: Critical for confirming the quaternary
-carbon (will disappear).[1]

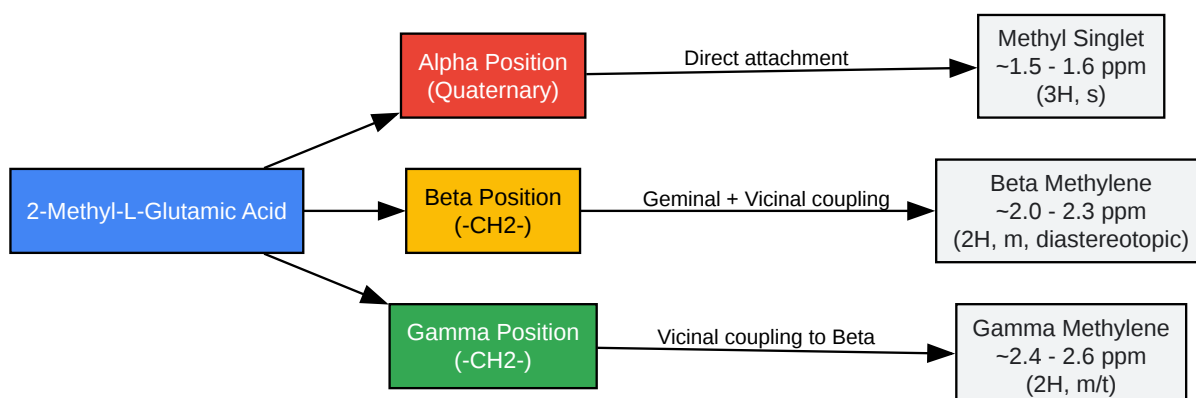
1H NMR Spectral Analysis Logic-Based Assignment

The ^1H spectrum is defined by three distinct spin systems. Unlike native glutamate, there is no spin coupling between the

-position and the

-protons.[1]

Figure 1: ^1H NMR Assignment Logic



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Caption: Logical flow of proton assignments based on structural connectivity. Note the isolation of the Methyl group spin system.

Detailed Chemical Shift Data (in D₂O, pH ~7)

Position	Group	Shift (, ppm)	Multiplicity	Integral	Mechanistic Insight
-Me		1.45 – 1.60	Singlet (s)	3H	Upfield shift due to shielding; sharp singlet confirms no neighboring protons.[1]
-H		2.00 – 2.30	Multiplet (m)	2H	Diastereotopic protons (ABX or ABXY system).[1] Often appear as complex multiplets due to geminal coupling (~14 Hz) and vicinal coupling to -H.
-H		2.40 – 2.60	Triplet-like (m)	2H	Deshielded by the adjacent -carboxylate. [1] Coupled primarily to -H.

Critical QC Check: If you observe a doublet or triplet for the methyl group, your sample is likely contaminated with a different isomer or starting material (e.g., methylsuccinic derivatives). The

pure compound must show a singlet.

¹³C NMR Spectral Analysis

The ¹³C spectrum is the definitive confirmation of the 2-methyl substitution.[\[1\]](#)

Carbon Assignment Table[\[1\]](#)[\[9\]](#)

Position	Type	Shift (, ppm)	DEPT-135 Phase	Analysis Note
C-1	Carboxyl ()	175 – 180	Invisible	Quaternary carbonyl.
C-5	Carboxyl ()	178 – 182	Invisible	-Carboxyl usually slightly downfield of -Carboxyl in zwitterions.
C-2	-Carbon	60 – 65	Invisible	Diagnostic Peak. Disappears in DEPT-135.[1] Shifted downfield ~5-8 ppm vs. Glutamic acid (~55 ppm) due to methyl substitution.
C-3	-Carbon	30 – 35	Negative (Down)	Typical methylene region.[1]
C-4	-Carbon	30 – 32	Negative (Down)	Close to -carbon; HSQC required for unambiguous assignment.[1]
-Me	Methyl	20 – 25	Positive (Up)	High field aliphatic carbon. [1]

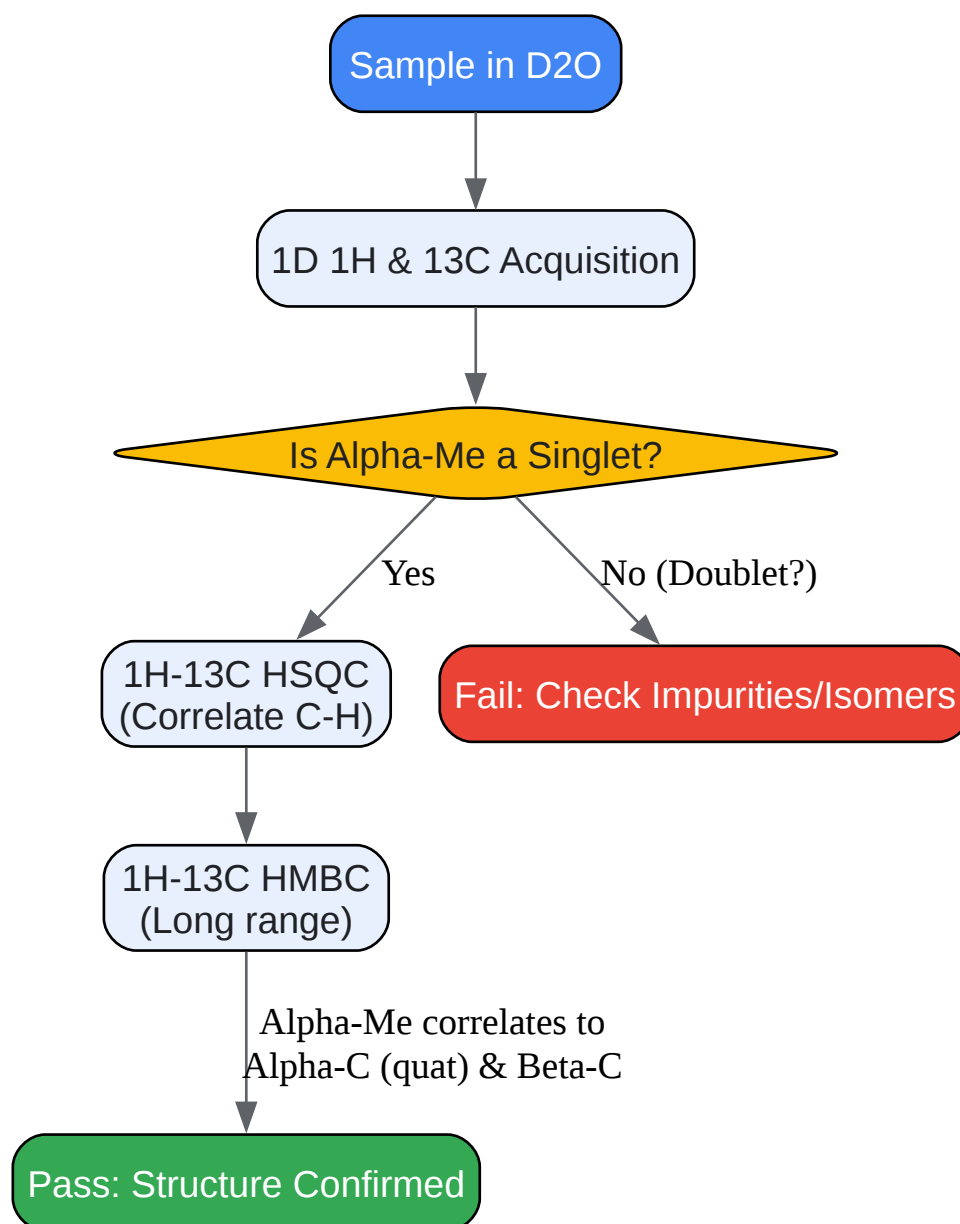
Advanced Verification: 2D NMR Workflow

To rigorously validate the structure, specifically distinguishing between the

and

methylenes, a standard 2D workflow is recommended.

Figure 2: Structural Verification Workflow



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Caption: Step-by-step decision tree for confirming 2-Methyl-L-glutamic acid identity.

Protocol for 2D Interpretation:

- HSQC: Correlate the proton multiplet at 2.0-2.3 ppm with the carbon at ~30-35 ppm (-position). Correlate the triplet at 2.4-2.6 ppm with the carbon at ~30-32 ppm (-position).[1]
- HMBC: This is the "gold standard" experiment.[1]
 - Look for a strong correlation from the Methyl Singlet (1.5 ppm) to:
 - The Quaternary
-Carbon (~60-65 ppm).[1]
 - The
-Carboxyl (~175-180 ppm).[1]
 - The
-Carbon (~30-35 ppm).[1]
 - Self-Validation: If the Methyl protons show a correlation to a carbonyl, it confirms the methyl is attached to the

-position.

References

- Detailed NMR data and conformational studies in water at varying pH levels.

-Methyl-

-Amino Acid." ResearchGate.[1][2]
- Pharmacological Characterization & Enantiomeric Purity: Studies involving (S)-2-methylglutamate transport and metabolism, validating the biological relevance of the L-

isomer.[1] Source: N.N. (2021).[1][3] "Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior." [1] National Institutes of Health (PMC).[1]

- General PubChem Compound Summary: 2-Methylglutamic acid (CID 95440) chemical and physical properties.[1] Source: PubChem.[1]

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Sources

- [1. 2-Methylglutamic acid | C6H11NO4 | CID 95440 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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